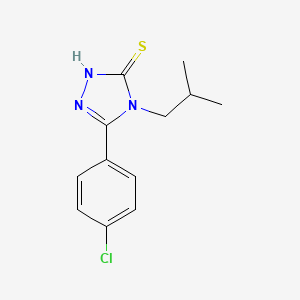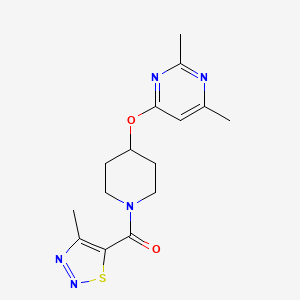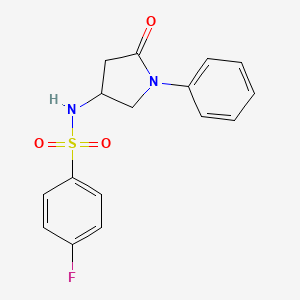
2-(3-(3-chlorophenyl)ureido)-N-(2-methoxybenzyl)thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(3-chlorophenyl)ureido)-N-(2-methoxybenzyl)thiazole-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been under investigation for its potential therapeutic applications in various diseases. It belongs to the class of kinase inhibitors and has shown promising results in preclinical studies.
Applications De Recherche Scientifique
Synthesis and Biological Importance
The synthesis of 2-(thio)ureabenzothiazoles, compounds closely related to the queried chemical, highlights the broad spectrum of biological activities these compounds possess. Their significance in medicinal chemistry is underscored by their potential as therapeutic agents, exemplified by derivatives like Frentizole used for treating rheumatoid arthritis and systemic lupus erythematosus. The synthesis methodologies span from historical approaches to contemporary techniques, offering insights into the chemical reactions that yield these compounds with varied substituents, thus expanding their biological activity spectrum (Rosales-Hernández et al., 2022).
Environmental and Toxicological Aspects
The occurrence, fate, and behavior of related compounds such as parabens in aquatic environments have been reviewed, shedding light on their classification as emerging contaminants. Despite their widespread use, the environmental persistence and potential endocrine-disrupting effects of such compounds necessitate a deeper understanding of their impact on aquatic ecosystems and human health (Haman et al., 2015).
Applications in Pollution Treatment
Research on the applications of oxidoreductive enzymes in the decolorization and detoxification of textile dyes from polluted water introduces a novel approach to addressing industrial pollution. These studies highlight the potential of enzymes like peroxidases and laccases in breaking down recalcitrant dyes, suggesting an efficient and environmentally friendly method for wastewater treatment (Husain, 2006).
Antioxidant and Anti-inflammatory Potential
The investigation into novel benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents underlines the continuous search for more effective and safer therapeutic options. These derivatives are evaluated for their biological activities, offering a foundation for future drug development in combating oxidative stress and inflammation (Raut et al., 2020).
Propriétés
IUPAC Name |
2-[(3-chlorophenyl)carbamoylamino]-N-[(2-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3S/c1-27-16-8-3-2-5-12(16)10-21-17(25)15-11-28-19(23-15)24-18(26)22-14-7-4-6-13(20)9-14/h2-9,11H,10H2,1H3,(H,21,25)(H2,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWAFEVTUGQDDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(3-chlorophenyl)ureido)-N-(2-methoxybenzyl)thiazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-sulfonamide](/img/structure/B2668695.png)

![2-Chloro-N-[(2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)methyl]acetamide](/img/structure/B2668698.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-tosylpropanamide](/img/structure/B2668701.png)
![N-{[(benzyloxy)imino]methyl}-4-methoxy-2-phenoxynicotinamide](/img/structure/B2668702.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea](/img/structure/B2668704.png)
![4-[methyl(phenyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2668705.png)
![1-[3-[(4-Methylphenyl)methyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2668707.png)

![2,6-Dichloro-N-[(6-methylpyridin-2-yl)methyl]-N-prop-2-ynylpyridine-3-carboxamide](/img/structure/B2668710.png)


![N-(2,5-dimethoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2668717.png)